molecular formula C17H16ClN5O2S B4642241 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 694465-32-2

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B4642241
CAS No.: 694465-32-2
M. Wt: 389.9 g/mol
InChI Key: CNKWVLBDFBKUHM-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety attached to a 2-methoxyphenyl ring.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-5-3-2-4-13(14)20-15(24)10-26-17-22-21-16(23(17)19)11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKWVLBDFBKUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125218
Record name 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694465-32-2
Record name 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694465-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-methoxyphenyl acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the chlorophenyl group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Several analogs differ in substituent positions or aromatic ring modifications:

Compound Name Triazole Substituents Acetamide Substituent Key Structural Variation Evidence ID
Target Compound 4-amino-5-(4-chlorophenyl) N-(2-methoxyphenyl) Reference structure -
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-amino-5-(2-chlorophenyl) N-(3-methoxyphenyl) Chlorine at ortho position on phenyl
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-amino-5-(4-chlorophenyl) N-(4-phenoxyphenyl) Bulkier phenoxy group
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino-5-(furan-2-yl) Varied aryl groups Heterocyclic furan substitution

Key Observations :

  • Methoxy Position : Shifting the methoxy group from the 2- to 3-position () could modify hydrogen-bonding interactions in biological systems.
  • Bulkier Substituents: The 4-phenoxyphenyl group () introduces increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Key Observations :

  • Solvent Effects : Recrystallization in H₂O:EtOH (1:1) () yields moderate purity, while dioxane () produces higher-melting-point compounds, suggesting improved crystallinity .
  • Yield Variability : Yields range from 50% to 95%, influenced by substituent reactivity and purification methods.
Anti-Exudative Activity (Triazole-Furan Derivatives)
  • Lead Compounds : Derivatives with electron-withdrawing groups (e.g., nitro, chlorine) on the arylacetamide moiety demonstrated anti-exudative activity surpassing diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
  • Structure-Activity Relationship (SAR) : Substitutions at the phenyl ring’s para position (e.g., methoxy, ethyl) enhanced activity, likely due to improved lipophilicity and target affinity .
Antimicrobial and Anti-Inflammatory Activity
  • Pyridinyl-Triazole Derivatives : Compounds with pyridin-4-yl groups () showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus, attributed to the triazole-thioether motif’s ability to disrupt microbial membranes .
  • Reverse Transcriptase Inhibition: Hydroxyphenyl-substituted triazoles (e.g., AM31 in ) exhibited nanomolar binding affinities (KI = 1.2 nM), outperforming Nevirapine in silico models .

Pharmacokinetic and Physicochemical Predictions

  • Solubility: Methoxy and amino groups improve aqueous solubility, whereas chloro and furan groups may reduce it .

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS: 713099-80-0) belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN5O2SC_{16}H_{16}ClN_{5}O_{2}S with a molecular weight of approximately 404.83 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₅O₂S
Molecular Weight404.83 g/mol
CAS Number713099-80-0

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that those similar to our compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely reported. A study involving the National Cancer Institute's NCI-60 cell line panel revealed that triazole-based compounds exhibited moderate cytotoxicity against several cancer types, including breast and colon cancer . The specific compound under discussion showed promising results in inhibiting cell growth in sensitive cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. For instance, the presence of electron-donating groups on the phenyl rings has been shown to enhance antimicrobial potency. In particular:

  • Substituents on the Triazole Ring : Variations in substituents at positions 4 and 5 of the triazole ring significantly influence biological activity.
  • Sulfanyl Group : This functional group appears to play a critical role in enhancing both antimicrobial and anticancer activities by potentially facilitating interactions with biological targets.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various triazole derivatives were synthesized and tested against MRSA strains. The compound demonstrated an MIC lower than many traditional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : A focused investigation on triazole derivatives revealed that modifications similar to those in our compound resulted in significant cytotoxic effects against MCF-7 breast cancer cells, with inhibition growth percentages exceeding those of standard treatments .

Q & A

Q. What are the critical synthetic steps and reagents for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key reagents include hydrazine derivatives, thioureas, and aryl halides. Reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., triethylamine) are critical. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch in acetamide at ~1680 cm⁻¹).
  • Elemental analysis to validate stoichiometry .

Q. What structural features influence its chemical reactivity?

The triazole ring’s electron-rich nature enables nucleophilic substitution at the sulfanyl group. The 4-chlorophenyl and 2-methoxyphenyl substituents enhance steric bulk, affecting reaction kinetics. The acetamide moiety participates in hydrogen bonding, influencing solubility and target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Use Design of Experiments (DOE) to systematically vary parameters:

  • Temperature : Higher temps (80–100°C) accelerate triazole cyclization but may degrade sensitive groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst loading : 10–15 mol% triethylamine optimizes amide bond formation .

Q. What computational strategies predict its biological activity and binding modes?

  • Molecular docking (AutoDock Vina) to simulate interactions with targets like kinases or GPCRs.
  • Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns.
  • QSAR models to correlate substituent electronic properties (Hammett constants) with activity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Re-evaluate assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain variability.
  • Verify compound purity : Use HPLC to confirm >98% purity, as impurities (e.g., unreacted intermediates) can skew results.
  • Cross-validate with orthogonal assays : Compare enzymatic inhibition data with cell viability results .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with halogens (F, Br), alkyl chains, or heterocycles at the 4-chlorophenyl position.
  • Bioactivity testing : Measure IC₅₀ values against target enzymes (e.g., COX-2) and compare with parent compound.
  • Data tabulation :
Substituent (R)Enzyme Inhibition (%)LogP
4-Cl85 ± 33.2
4-F72 ± 52.9
4-OCH₃60 ± 42.5

Q. How to assess stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and monitor via HPLC over 24 hours.
  • Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂).
  • Photostability : Expose to UV-Vis light (300–800 nm) and track decomposition .

Q. What analytical methods detect degradation products or impurities?

  • LC-MS/MS with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
  • Forced degradation studies : Heat (60°C), oxidize (H₂O₂), or hydrolyze (acid/base) to identify labile sites .

Q. How to evaluate in vitro toxicity and selectivity?

  • MTT assay : Test cytotoxicity in normal (HEK-293) vs. cancer (A549) cell lines.
  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk.
  • Selectivity index : Ratio of IC₅₀ values for target vs. off-target enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

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